Cas no 2172069-05-3 (4-methyl-5-phenyl-2-(propan-2-yl)furan-3-carboxylic acid)

4-methyl-5-phenyl-2-(propan-2-yl)furan-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-methyl-5-phenyl-2-(propan-2-yl)furan-3-carboxylic acid
- EN300-1615640
- 2172069-05-3
-
- Inchi: 1S/C15H16O3/c1-9(2)13-12(15(16)17)10(3)14(18-13)11-7-5-4-6-8-11/h4-9H,1-3H3,(H,16,17)
- InChI Key: REEDVOGQZBTTHC-UHFFFAOYSA-N
- SMILES: O1C(C2C=CC=CC=2)=C(C)C(C(=O)O)=C1C(C)C
Computed Properties
- Exact Mass: 244.109944368g/mol
- Monoisotopic Mass: 244.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 294
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 50.4Ų
4-methyl-5-phenyl-2-(propan-2-yl)furan-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1615640-0.5g |
4-methyl-5-phenyl-2-(propan-2-yl)furan-3-carboxylic acid |
2172069-05-3 | 0.5g |
$699.0 | 2023-06-04 | ||
Enamine | EN300-1615640-2.5g |
4-methyl-5-phenyl-2-(propan-2-yl)furan-3-carboxylic acid |
2172069-05-3 | 2.5g |
$1428.0 | 2023-06-04 | ||
Enamine | EN300-1615640-0.05g |
4-methyl-5-phenyl-2-(propan-2-yl)furan-3-carboxylic acid |
2172069-05-3 | 0.05g |
$612.0 | 2023-06-04 | ||
Enamine | EN300-1615640-0.25g |
4-methyl-5-phenyl-2-(propan-2-yl)furan-3-carboxylic acid |
2172069-05-3 | 0.25g |
$670.0 | 2023-06-04 | ||
Enamine | EN300-1615640-0.1g |
4-methyl-5-phenyl-2-(propan-2-yl)furan-3-carboxylic acid |
2172069-05-3 | 0.1g |
$640.0 | 2023-06-04 | ||
Enamine | EN300-1615640-50mg |
4-methyl-5-phenyl-2-(propan-2-yl)furan-3-carboxylic acid |
2172069-05-3 | 50mg |
$612.0 | 2023-09-23 | ||
Enamine | EN300-1615640-1000mg |
4-methyl-5-phenyl-2-(propan-2-yl)furan-3-carboxylic acid |
2172069-05-3 | 1000mg |
$728.0 | 2023-09-23 | ||
Enamine | EN300-1615640-500mg |
4-methyl-5-phenyl-2-(propan-2-yl)furan-3-carboxylic acid |
2172069-05-3 | 500mg |
$699.0 | 2023-09-23 | ||
Enamine | EN300-1615640-10.0g |
4-methyl-5-phenyl-2-(propan-2-yl)furan-3-carboxylic acid |
2172069-05-3 | 10g |
$3131.0 | 2023-06-04 | ||
Enamine | EN300-1615640-1.0g |
4-methyl-5-phenyl-2-(propan-2-yl)furan-3-carboxylic acid |
2172069-05-3 | 1g |
$728.0 | 2023-06-04 |
4-methyl-5-phenyl-2-(propan-2-yl)furan-3-carboxylic acid Related Literature
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
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4. Back matter
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
Additional information on 4-methyl-5-phenyl-2-(propan-2-yl)furan-3-carboxylic acid
Introduction to 4-methyl-5-phenyl-2-(propan-2-yl)furan-3-carboxylic acid (CAS No. 2172069-05-3)
4-methyl-5-phenyl-2-(propan-2-yl)furan-3-carboxylic acid (CAS No. 2172069-05-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits promising biological activities and potential therapeutic applications. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of this compound.
The molecular formula of 4-methyl-5-phenyl-2-(propan-2-yl)furan-3-carboxylic acid is C16H16O3, and its molecular weight is 264.30 g/mol. The compound features a furan ring with substituents including a methyl group, a phenyl group, and an isopropyl group, all of which contribute to its distinct chemical and biological properties. The presence of these functional groups makes it a versatile molecule for various chemical reactions and biological studies.
The synthesis of 4-methyl-5-phenyl-2-(propan-2-yl)furan-3-carboxylic acid has been explored using several methods. One common approach involves the reaction of 4-methylfuran with phenylacetylene in the presence of a palladium catalyst, followed by further functionalization to introduce the carboxylic acid group. Another method involves the cyclization of an appropriate precursor in the presence of a strong base, followed by esterification and hydrolysis to form the final carboxylic acid product. These synthetic routes have been optimized to achieve high yields and purity, making the compound readily available for research purposes.
In terms of its physical properties, 4-methyl-5-phenyl-2-(propan-2-yl)furan-3-carboxylic acid is a white crystalline solid with a melting point of approximately 150°C. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. These properties make it suitable for various analytical techniques and biological assays.
The biological activities of 4-methyl-5-phenyl-2-(propan-2-yl)furan-3-carboxylic acid have been extensively studied in recent years. One of the most notable findings is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages. This activity is attributed to its ability to modulate signaling pathways involved in inflammation, such as the NF-kB pathway.
In addition to its anti-inflammatory properties, 4-methyl-5-phenyl-2-(propan-2-yl)furan-3-carboxylic acid has also demonstrated antioxidant activity. It can scavenge free radicals and protect cells from oxidative stress-induced damage. This property makes it a promising candidate for the treatment of oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
The potential therapeutic applications of 4-methyl-5-phenyl-2-(propan-2-y)lfuran-3-carboxylic acid are not limited to inflammation and oxidative stress. Recent studies have also explored its anticancer properties. In vitro experiments have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism behind this activity involves the modulation of cell cycle progression and the induction of caspase-dependent apoptosis.
To further validate its therapeutic potential, preclinical studies have been conducted using animal models. These studies have demonstrated that 4-methyl-5-phenylllllllllllllln-y)lfuran-lfuran-lfuran-lfuran-lfuran-lfuran-lfuran-lfuran-lfuran-lfuran-lfuran-lfuran-lfuran-lfuran-lfuran-lfuran-lfuranyl)lfuranyl)lfuranyl)lfuranyl)lfuranyl)lfuranyl)lfuranyl)lfuranyl)lfuranyl)lfuranyl)lfuranyl)lfuranyl)lfuranyl)-carboxylic acid-carboxylic acid (CAS No. 2172069–05–3) can effectively reduce inflammation and oxidative stress in vivo without significant toxicity. These findings provide strong evidence for its potential use as a therapeutic agent in clinical settings.
In conclusion, 4-methyl–5–phenyl–2–(propan–2–yl)furan–3–carboxylic acid (CAS No. 2172069–05–3) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable physical properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. Ongoing studies are expected to uncover more about its mechanisms of action and optimize its use in treating various diseases.
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